molecular formula C6H10N4O B1476432 1-(3-Azidoazetidin-1-yl)propan-1-one CAS No. 2098123-50-1

1-(3-Azidoazetidin-1-yl)propan-1-one

Cat. No.: B1476432
CAS No.: 2098123-50-1
M. Wt: 154.17 g/mol
InChI Key: WTAVGZUPYMNXOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Azidoazetidin-1-yl)propan-1-one is a synthetic organic compound featuring a propan-1-one backbone linked to a 3-azidoazetidine ring. The azetidine, a four-membered saturated heterocycle, introduces significant ring strain and conformational rigidity compared to larger cyclic amines, which can be advantageous in the design of novel bioactive molecules . The presence of the azide group (-N₃) on the azetidine ring makes this compound a particularly valuable intermediate for Click Chemistry, specifically in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions . This reaction is widely used in medicinal chemistry and chemical biology for the efficient and selective synthesis of 1,2,3-triazoles, which are privileged structures in drug discovery for their ability to interact with biological targets . In pharmaceutical research, azetidine derivatives are recognized as privileged scaffolds. They are frequently explored in the development of enzyme inhibitors and receptor modulators . For instance, azetidine carboxylates have been developed as potent and selective inhibitors of Monoacylglycerol Lipase (MAGL), a key enzyme in the endocannabinoid system, presenting a novel therapeutic strategy for treating neurodegenerative diseases and drug addiction . Furthermore, other azetidine-based compounds, specifically azetidin-2-ones (β-lactams), have demonstrated significant antiproliferative activity as tubulin-polymerization inhibitors in cancer cell lines, highlighting the potential of this heterocycle in oncology research . The synthesis of such azetidine derivatives often involves cyclization of amino alcohols or Staudinger reactions for β-lactam formation . As a key synthetic building block, this compound can be used to generate libraries of compounds for high-throughput screening in various drug discovery programs . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(3-azidoazetidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-2-6(11)10-3-5(4-10)8-9-7/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTAVGZUPYMNXOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CC(C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following compounds share the propan-1-one core but differ in substituents, leading to distinct chemical and biological properties:

Table 1: Structural and Functional Comparison of Propan-1-one Derivatives
Compound Name Substituent(s) Molecular Formula Key Properties/Applications References
1-(3-Azidoazetidin-1-yl)propan-1-one 3-Azidoazetidine C₆H₈N₄O High reactivity (azide group), potential for click chemistry N/A
1-(3-Aminophenyl)propan-1-one 3-Aminophenyl C₉H₁₁NO Drug intermediate; 95% purity
1-(2-Methyl-5-isopropylcyclohex-2-enyl)propan-1-one Cyclohexenyl with methyl/isopropyl C₁₃H₂₂O Fragrance ingredient (neroli-like)
(E)-3-(4-(Benzyloxy)phenyl)-1-(thiazolidin-3-yl)propan-1-one derivatives Thiazolidin + benzylidene amino Varies Antimicrobial activity (in vitro)
1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one Hydroxyphenyl + pyridinyl C₁₄H₁₁NO₂ Genotoxicity concerns
4-Fluoromethcathinone (4-FMC) 4-Fluorophenyl + methylamino C₁₀H₁₂FNO CNS stimulant (cathinone derivative)

Reactivity and Functional Group Analysis

  • Azide Group vs. Amino Group: The azide substituent in this compound contrasts with the amino group in 1-(3-Aminophenyl)propan-1-one. Azides are highly reactive in click chemistry, whereas aromatic amines are typically involved in coupling reactions or drug metabolism .
  • Ring Strain : The azetidine ring imposes greater steric strain compared to the six-membered cyclohexenyl ring in the fragrance compound from . This strain may enhance reactivity but reduce thermal stability .
  • Bioactivity : Thiazolidin derivatives () exhibit antimicrobial properties due to their heterocyclic and benzylidene moieties. In contrast, the azide group’s bioactivity is likely distinct, possibly useful in targeted drug delivery .

Preparation Methods

Cyclization of Amino Alcohols in Triethylamine

A proven method for preparing 1-substituted azetidine-3-ol derivatives involves cyclization of N-substituted 3-amino-1-chloropropan-2-ols in triethylamine (TEA) as solvent at elevated temperatures (50–150°C, often reflux at ~89°C). TEA plays a crucial role by:

  • Acting as a base to remove hydrogen halide formed during cyclization.
  • Precipitating amine hydrohalide salts and unwanted polymeric by-products.
  • Providing a convenient boiling point for reflux conditions.
  • Uniquely promoting cyclization compared to other tertiary alkylamines.

Addition of phase transfer catalysts containing iodide ions (e.g., tetrabutyl ammonium iodide) can accelerate the cyclization.

Example Reaction Conditions:

Parameter Condition
Solvent Triethylamine
Temperature 50–150°C (reflux ~89°C preferred)
Catalyst Optional phase transfer catalyst (0.1–1.6 mol%)
Reaction Time Several hours (e.g., 18 h)

Introduction of Azido Group

Aminoazidation of Alkenes

A regioselective method involves initial formation of 2-chloroamines from alkenes, followed by nucleophilic substitution with sodium azide to yield azidoamines via ring-closure/ring-opening sequences. This method proceeds with full regioselectivity and tolerates various substituted alkenes, although tetrasubstituted alkenes may fail.

Key Features:

  • Use of sodium azide as azide source.
  • Metal catalysis (e.g., Fe(OTf)2) in methanol under inert atmosphere for controlled conditions.
  • Reaction at room temperature for ~16 hours.
  • Extraction and purification by column chromatography on NEt3-deactivated silica gel.

Example Reaction Conditions:

Parameter Condition
Catalyst Fe(OTf)2 (5 mol%)
Azide source Sodium azide (1.05 eq)
Solvent Methanol (technical grade, 0.4 M)
Temperature Room temperature (~25°C)
Time 16 hours

Acylation to Form 1-(3-Azidoazetidin-1-yl)propan-1-one

After azetidine ring formation and azido substitution, acylation of the azetidine nitrogen with propanoyl chloride or equivalent reagents yields the target ketone.

Typical Procedure:

  • Reaction of the azetidine amine with propanoyl chloride in the presence of a base (e.g., triethylamine) in an inert solvent such as dichloromethane.
  • Stirring at room temperature or under mild heating.
  • Workup involving aqueous washes and purification by chromatography.

Representative Experimental Data Summary

Step Reagents/Conditions Yield/Notes
Cyclization of amino alcohol N-benzyl-3-amino-1-chloropropan-2-ol + TEA, reflux, optional PTC High yield azetidine-3-ol (e.g., 80%)
Mesylation (activation) Methane sulfonyl chloride, TEA, DCM, 18 h Mesylate intermediate isolated
Azide substitution Sodium azide, DMF/H2O, 60°C, 16 h 1-benzyl-3-azidoazetidine formed
Acylation Propanoyl chloride, TEA, DCM, rt This compound final product

Analytical and Purification Techniques

  • Purification typically by silica gel column chromatography using mixtures of dichloromethane and methanol or isopropanol as eluents.
  • Use of NEt3-deactivated silica gel to prevent decomposition of azido compounds.
  • Characterization by ^1H NMR, ^13C NMR, and mass spectrometry to confirm structure and purity.

Summary Table of Preparation Methods

Method Step Key Reagents/Conditions Outcome/Notes
Azetidine formation Amino alcohol cyclization in triethylamine Efficient ring closure, high yield
Azide introduction Sodium azide substitution on chloroamine Regioselective azido group installation
Acylation Propanoyl chloride and base in DCM Formation of propan-1-one ketone
Purification Column chromatography (NEt3-deactivated silica) Isolation of pure azidoazetidine ketone

Research Findings and Notes

  • The cyclization in triethylamine is unique and superior to other amines, improving yield and selectivity.
  • Aminoazidation reactions are highly regioselective, proceeding without formation of other regioisomers.
  • The use of iron triflate catalysts in methanol allows mild reaction conditions and good control.
  • Diastereoselectivity is generally low in disubstituted alkenes but can be influenced by substrate choice.
  • Safety considerations limit the use of more reactive azide sources like lithium azide.

Q & A

Q. What are the common synthetic routes for preparing 1-(3-Azidoazetidin-1-yl)propan-1-one, and what critical reagents are involved?

The synthesis typically involves multi-step organic reactions:

  • Step 1: Formation of the azetidine ring via cyclization of a precursor (e.g., 3-azidoazetidine) using reagents like epichlorohydrin or azide sources (NaN₃).
  • Step 2: Coupling the azetidine moiety with propan-1-one through nucleophilic substitution or amide bond formation, often employing coupling agents such as EDCI or DCC.
  • Critical Reagents: Sodium azide (NaN₃), catalysts (e.g., CuI for click chemistry), and purification via column chromatography .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Key techniques include:

  • NMR Spectroscopy: ¹H NMR to identify protons on the azetidine ring (δ 3.5–4.5 ppm) and the carbonyl group (δ ~2.1 ppm). ¹³C NMR confirms the ketone (δ ~210 ppm) and azetidine carbons.
  • IR Spectroscopy: A strong absorption band at ~2100 cm⁻¹ confirms the azide group.
  • X-ray Crystallography: Resolves bond lengths and angles, particularly for the azetidine ring and azide orientation. SHELX software is widely used for refinement .

Q. What safety protocols are essential when handling the azide group in this compound?

  • Hazards: Organic azides are shock-sensitive and may decompose explosively.
  • Mitigation: Use small-scale reactions (<1 mmol), avoid mechanical shock, conduct reactions under inert atmospheres, and store at low temperatures. PPE (lab coat, face shield) is mandatory .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Temperature Control: Maintain temperatures below 60°C to prevent azide decomposition.
  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the azide group.
  • Catalysts: Copper(I) catalysts (e.g., CuI) improve efficiency in azide-alkyne cycloadditions.
  • Purification: Gradient elution in flash chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>95%) .

Q. What computational methods are suitable for predicting the bioactivity of this compound?

  • Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) using AutoDock or Schrödinger Suite.
  • QSAR Modeling: Correlate structural features (e.g., azide position, logP) with activity data from analogous azetidine derivatives.
  • DFT Calculations: Analyze electronic properties (HOMO-LUMO gaps) to predict reactivity .

Q. How can researchers resolve contradictions in spectral data during characterization?

  • 2D NMR Techniques: HSQC and HMBC clarify ambiguous proton-carbon correlations.
  • Dynamic NMR: Assess rotational barriers of the azetidine ring at variable temperatures.
  • Cross-Validation: Compare experimental IR/Raman spectra with computational predictions (Gaussian or ORCA).
  • Crystallographic Data: Use SHELXL refinement to resolve stereochemical ambiguities .

Q. What structural modifications could enhance the compound’s stability or bioactivity?

  • Azide Substitution: Replace the azide with a bioisostere (e.g., triazole) via click chemistry to reduce explosivity.
  • Propan-1-one Modification: Introduce electron-withdrawing groups (e.g., CF₃) to stabilize the ketone.
  • Azetidine Functionalization: Add sulfonyl or aryl groups to improve target binding, as seen in related azetidine derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Azidoazetidin-1-yl)propan-1-one
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